molecular formula C11H10ClFO2 B1492962 1-(3-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid CAS No. 1260751-97-0

1-(3-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B1492962
CAS No.: 1260751-97-0
M. Wt: 228.65 g/mol
InChI Key: MERBYNKLQNNCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C11H10ClFO2 and a molecular weight of 228.65 . It is a research-use-only product .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutane ring with a carboxylic acid group and a 3-chloro-2-fluorophenyl group attached . The InChI code for this compound is 1S/C11H10ClFO2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) .

Scientific Research Applications

  • Tumor Imaging with PET

    • The synthesis of [F‐18]‐1‐amino‐3‐fluorocyclobutane‐1‐carboxylic acid (FACBC) presents a new tumor-avid amino acid used for positron emission tomography (PET) to delineate tumors (Shoup & Goodman, 1999).
  • Structural Analysis

    • Research on cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid has contributed to understanding the structure and conformation of cyclobutane compounds, which is significant in developing new chemical entities (Reisner et al., 1983).
  • Cancer Diagnosis

    • FACBC derivatives, used as PET ligands, show potential for tumor detection, especially in brain tumors. The synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) indicates their usefulness in imaging brain tumors (Martarello et al., 2002).
  • Solid-State NMR Labeling

    • The design and synthesis of monofluoro-substituted amino acids, including 1-amino-3-(4-fluorophenyl)cyclobutanecarboxylic acid, have been employed as conformationally restricted labels for solid-state 19F NMR distance measurements in membrane-bound peptides (Tkachenko et al., 2014).
  • Polymer Chemistry

    • Research involving 1-substituted cyclobutene derivatives, like 1-cyclobutenecarboxylic acid, for ring-opening metathesis polymerization (ROMP) is significant in polymer chemistry, highlighting the versatility of cyclobutane compounds in various chemical reactions (Song et al., 2010).
  • Recurrent Prostate Carcinoma Diagnosis

    • The use of anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid PET/CT in the diagnosis of recurrent prostate carcinoma is an important advancement, providing a non-invasive, metabolic imaging technique for this purpose (Ren et al., 2016).
  • Prostate Cancer Detection

    • The review of 18F-fluciclovine PET, which utilizes fluorine 18 fluciclovine (FACBC), emphasizes its use in detecting recurrent prostate cancer, highlighting the amino acid transport upregulation in cancer cells (Gusman et al., 2019).
  • Alzheimer's Disease Research

    • CHF5074, a γ‐secretase modulator with a structure related to 1-(3-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, has been studied for its effects on brain β‐amyloid pathology and spatial memory in Alzheimer's disease models (Imbimbo et al., 2009).
  • Cancer Therapy Development

    • The synthesis of carboplatin derivatives by introducing substituents into the cyclobutane ring, including fluoro and chloro, demonstrates superior antitumor activity compared to carboplatin, opening new avenues in cancer therapy (Bernhardt et al., 2004).

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO2/c12-8-4-1-3-7(9(8)13)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERBYNKLQNNCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C(=CC=C2)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
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1-(3-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
Reactant of Route 3
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1-(3-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
Reactant of Route 4
1-(3-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
Reactant of Route 5
1-(3-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
Reactant of Route 6
1-(3-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

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